molecular formula C16H19NO3 B12722775 2,4-Dimethyl-7-(2-methylene-1-oxopentyl)-2H-1,4-benzoxazin-3(4H)-one CAS No. 135420-31-4

2,4-Dimethyl-7-(2-methylene-1-oxopentyl)-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B12722775
CAS No.: 135420-31-4
M. Wt: 273.33 g/mol
InChI Key: WKXMVMYUQRBVSS-UHFFFAOYSA-N
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Description

“2,4-Dimethyl-7-(2-methylene-1-oxopentyl)-2H-1,4-benzoxazin-3(4H)-one” is an organic compound that belongs to the benzoxazinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2,4-Dimethyl-7-(2-methylene-1-oxopentyl)-2H-1,4-benzoxazin-3(4H)-one” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzoxazinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 2,4-dimethyl groups: This step often involves alkylation reactions using methylating agents.

    Attachment of the 2-methylene-1-oxopentyl side chain: This can be done through a series of reactions such as aldol condensation, followed by reduction and dehydration.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

“2,4-Dimethyl-7-(2-methylene-1-oxopentyl)-2H-1,4-benzoxazin-3(4H)-one” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzoxazinone ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, “2,4-Dimethyl-7-(2-methylene-1-oxopentyl)-2H-1,4-benzoxazin-3(4H)-one” can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, this compound might be studied for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.

Medicine

Pharmaceutical research could explore its potential as a drug candidate for treating various diseases, given the biological activity of benzoxazinones.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of “2,4-Dimethyl-7-(2-methylene-1-oxopentyl)-2H-1,4-benzoxazin-3(4H)-one” would depend on its specific biological target. Generally, benzoxazinones can interact with enzymes, receptors, or other proteins, modulating their activity. This interaction often involves binding to the active site or allosteric sites, leading to inhibition or activation of the target protein.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethyl-2H-1,4-benzoxazin-3(4H)-one: Lacks the 2-methylene-1-oxopentyl side chain.

    7-(2-Methylene-1-oxopentyl)-2H-1,4-benzoxazin-3(4H)-one: Lacks the 2,4-dimethyl groups.

    2-Methyl-2H-1,4-benzoxazin-3(4H)-one: Lacks both the 2,4-dimethyl groups and the 2-methylene-1-oxopentyl side chain.

Uniqueness

“2,4-Dimethyl-7-(2-methylene-1-oxopentyl)-2H-1,4-benzoxazin-3(4H)-one” is unique due to the presence of both the 2,4-dimethyl groups and the 2-methylene-1-oxopentyl side chain

Properties

CAS No.

135420-31-4

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

IUPAC Name

2,4-dimethyl-7-(2-methylidenepentanoyl)-1,4-benzoxazin-3-one

InChI

InChI=1S/C16H19NO3/c1-5-6-10(2)15(18)12-7-8-13-14(9-12)20-11(3)16(19)17(13)4/h7-9,11H,2,5-6H2,1,3-4H3

InChI Key

WKXMVMYUQRBVSS-UHFFFAOYSA-N

Canonical SMILES

CCCC(=C)C(=O)C1=CC2=C(C=C1)N(C(=O)C(O2)C)C

Origin of Product

United States

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